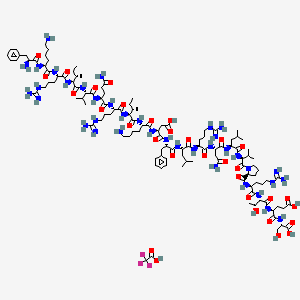

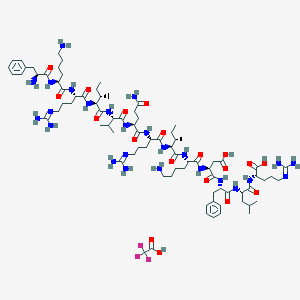

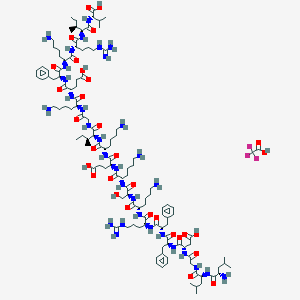

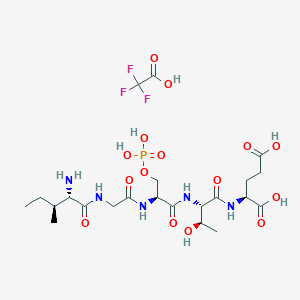

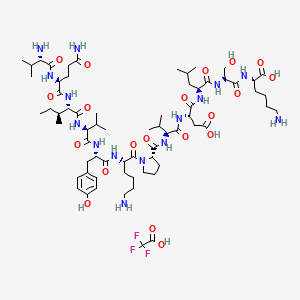

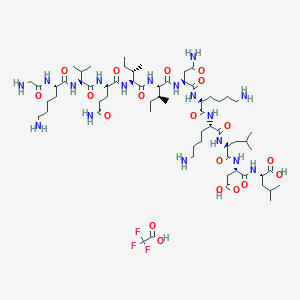

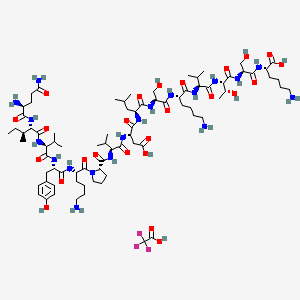

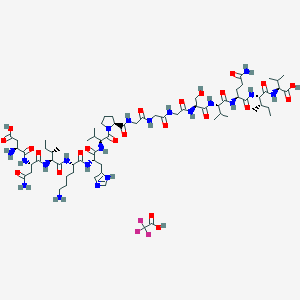

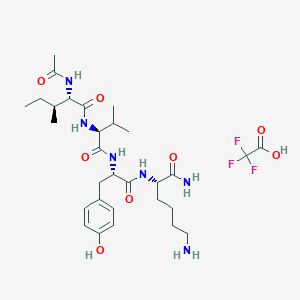

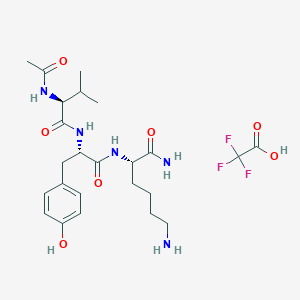

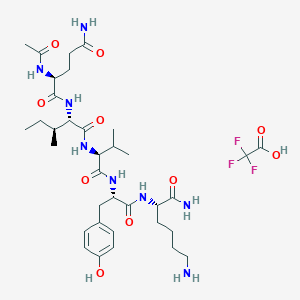

Acetyl-PHF5 amide Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Acetyl-PHF5 amide Trifluoroacetate has a wide range of scientific research applications:

Wirkmechanismus

Mode of Action

Acetyl-PHF5 amide Trifluoroacetate is a derivative of trifluoroacetic acid (TFA), which is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . The trifluoroacetyl group has unique chemical properties that can facilitate a wide variety of transformations often with greater efficiency, selectivity, and atom economy .

Biochemical Pathways

It is known that tfa, a component of the compound, is involved in the synthesis and purification of peptides .

Result of Action

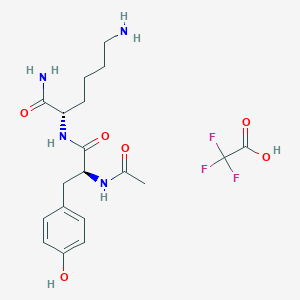

This compound is an amyloidogenic protein tau peptide . The tau sequences VYK, IVYK, QIVYK, and VQIVYK are capable of polymerization into filamentous structures . This suggests that the compound may have a role in the formation of these structures, which are characteristic of certain neurodegenerative diseases.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, TFA is resistant to photochemical and environmental degradation, metabolism in plants, animals, and microorganisms, and is highly soluble in organic and aqueous solvents

Safety and Hazards

Zukünftige Richtungen

Vorbereitungsmethoden

The synthesis of Acetyl-PHF5 amide Trifluoroacetate typically involves the formation of amide bonds through acid-amine coupling reactions. Traditional methods use alkyl or aryl acid chlorides or mixed anhydrides that react with amines . Another strategy involves the use of activated carbodiimides or reagents with activated benzotriazole structures . Industrial production methods may involve the trifluoroacetylation of amines with trifluoroacetic acid .

Analyse Chemischer Reaktionen

Acetyl-PHF5 amide Trifluoroacetate undergoes various chemical reactions, including:

Oxidation: Reactions with oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reactions with reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reactions with nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX). Common reagents and conditions used in these reactions include trifluoroacetic acid, samarium diiodide, and various bases and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Acetyl-PHF5 amide Trifluoroacetate can be compared with other trifluoroacetylated compounds, such as trifluoroacetic acid and trifluoroacetamides . These compounds share similar chemical properties due to the presence of the trifluoroacetyl group but differ in their specific applications and reactivity. Trifluoroacetic acid, for example, is widely used in organic chemistry for various purposes, including as a solvent and reagent .

Similar Compounds

Trifluoroacetic acid: An organofluorine compound with the chemical formula CF3CO2H.

Trifluoroacetamides: Compounds with trifluoroacetyl groups used in organic synthesis.

Eigenschaften

IUPAC Name |

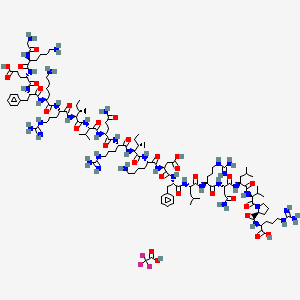

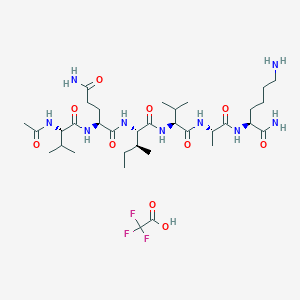

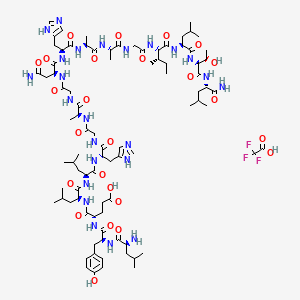

(2S)-2-acetamido-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54N8O8.C2HF3O2/c1-6-19(4)28(41-30(46)24(37-20(5)42)14-15-26(35)44)33(49)40-27(18(2)3)32(48)39-25(17-21-10-12-22(43)13-11-21)31(47)38-23(29(36)45)9-7-8-16-34;3-2(4,5)1(6)7/h10-13,18-19,23-25,27-28,43H,6-9,14-17,34H2,1-5H3,(H2,35,44)(H2,36,45)(H,37,42)(H,38,47)(H,39,48)(H,40,49)(H,41,46);(H,6,7)/t19-,23-,24-,25-,27-,28-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIBIHSKKDTQIW-CHXRVFPJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H55F3N8O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.